molecular formula C17H17NO3 B5515742 6,7-DIMETHOXY-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

6,7-DIMETHOXY-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

Cat. No.: B5515742
M. Wt: 283.32 g/mol
InChI Key: ABWHHPWTNUQOMH-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroquinolin-2-one is a synthetic organic compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroquinolin-2-one can be achieved through various synthetic routes. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for constructing the tetrahydroisoquinoline core . This method typically involves the reaction of a diethoxyethyl derivative with a dimethoxyphenyl compound under acidic conditions to form the desired tetrahydroquinoline . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors involved in neurodegenerative diseases, potentially inhibiting their activity and providing therapeutic benefits . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroquinolin-2-one can be compared with other tetrahydroquinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

6,7-dimethoxy-4-phenyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-15-8-13-12(11-6-4-3-5-7-11)9-17(19)18-14(13)10-16(15)21-2/h3-8,10,12H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWHHPWTNUQOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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